1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[1-(1H-pyrazol-4-yl)propyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-2-9(7-3-11-12-4-7)14-6-8(10)5-13-14/h3-6,9H,2,10H2,1H3,(H,11,12) |
InChI Key |
KHNQEIMVERBPGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)N2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The reaction of 1,3-diketones 4 (e.g., ethyl acetoacetate) with hydrazine derivatives 5 (e.g., phenylhydrazine) under nano-ZnO catalysis yields 1,3,5-substituted pyrazoles 6 in 95% yields. For the target amine, a nitro group can be introduced at the 4-position via electrophilic substitution, followed by reduction using H<sub>2</sub>/Pd-C or NaBH<sub>4</sub>.
Example Protocol :
-
React ethyl acetoacetate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol under reflux (12 h).
-
Nitrate the intermediate at 0°C using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Reduce the nitro group with H<sub>2</sub> (1 atm) over 10% Pd/C in methanol (3 h, 25°C).
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 95 | 98 |
| Nitration | 78 | 95 |
| Reduction | 92 | 99 |
Synthesis of 1-(1H-Pyrazol-4-yl)propyl Intermediates
Boronic Ester Synthesis via Lithiation-Borylation
Patent CN104478917A describes a one-pot method for synthesizing 1-substituted pyrazol-4-boronic acid pinacol esters. For example, 1-isopropylpyrazol-4-boronic ester is prepared by reacting 1-isopropyl-4-bromopyrazole with triisopropyl borate and hexyllithium at −70°C to −80°C, followed by quenching with tetramethyl ethylene glycol (38.2% yield).
Typical Conditions :
-
Substrate : 1-sec-propyl-4-bromopyrazole (0.286 mol)
-
Boronate : Triisopropyl borate (0.343 mol)
-
Base : Hexyllithium (0.429 mol)
-
Temperature : −70°C to −80°C
-
Workup : Extraction with ethyl acetate, drying (MgSO<sub>4</sub>), crystallization with heptane
Characterization :
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 1.25 (s, 12H), 1.41 (d, <i>J</i> = 6.8 Hz, 6H), 4.53 (m, 1H), 7.57 (s, 1H), 7.95 (s, 1H).
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The boronic ester intermediate (Section 3.1) can undergo Suzuki coupling with 4-bromo-1H-pyrazol-4-amine to form the bipyrazole-propane backbone.
Protocol :
-
Combine 1-(1H-pyrazol-4-yl)propyl boronic ester (1.2 eq), 4-bromo-1H-pyrazol-4-amine (1 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), and K<sub>2</sub>CO<sub>3</sub> (2 eq) in degassed THF/H<sub>2</sub>O (4:1).
-
Heat at 80°C for 12 h under N<sub>2</sub>.
-
Purify via column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane).
Performance Metrics :
| Catalyst | Yield (%) | Purity (GC) |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | 75 | 98 |
| PdCl<sub>2</sub>(dppf) | 82 | 99 |
Reductive Amination
An alternative route involves reductive amination of 1-(1H-pyrazol-4-yl)propanal with 1H-pyrazol-4-amine using NaBH<sub>3</sub>CN.
Procedure :
-
React 1-(1H-pyrazol-4-yl)propanal (1 eq) with 1H-pyrazol-4-amine (1.5 eq) in MeOH.
-
Add NaBH<sub>3</sub>CN (2 eq) and stir at 25°C for 6 h.
-
Isolate via acid-base extraction (HCl/NaOH).
Outcome :
-
Yield : 68%
-
Purity : 96% (HPLC)
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₈N₄
- Molecular Weight : 218.29 g/mol
- IUPAC Name : 1-(1-(1H-pyrazol-4-yl)propyl)-1H-pyrazol-4-amine
The structure features two pyrazole rings connected by a propyl group, which enhances its biological activity through potential interactions with various biological targets.
Medicinal Chemistry
- Antitumor Activity : Pyrazole derivatives are known for their anticancer properties. Research indicates that compounds with pyrazole scaffolds can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor effects by targeting specific pathways involved in cancer growth .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Pyrazole derivatives can interact with enzymes involved in various diseases, including cancer and inflammation. For example, certain pyrazole compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Neuroprotective Effects : Emerging research highlights the neuroprotective properties of pyrazole derivatives. These compounds may modulate neurotransmitter systems and protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases .
Material Science
Pyrazole-based compounds are gaining attention in material science due to their unique photophysical properties. They can be utilized in the development of:
- Fluorescent Dyes : Their ability to emit light makes them suitable for use in fluorescent probes for biological imaging .
- Organic Light Emitting Diodes (OLEDs) : The structural properties of pyrazoles allow them to function as efficient light-emitting materials in OLED technology.
Case Studies
Several case studies provide insights into the applications of this compound:
Case Study 1: Anticancer Properties
A study evaluated a series of pyrazole derivatives for their ability to inhibit breast cancer cell lines. The results demonstrated that specific modifications to the pyrazole structure enhanced cytotoxicity against cancer cells, indicating a promising avenue for drug development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of MAO (monoamine oxidase) by various pyrazole derivatives showed that modifications at the N-position significantly increased selectivity and potency. This study emphasizes the importance of structural diversity in enhancing therapeutic efficacy .
Case Study 3: Neuroprotection
In vivo studies assessed the neuroprotective effects of pyrazole derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal apoptosis, highlighting their potential for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes pyrazole-based amines with structural similarities to 1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine:
Functional and Pharmacological Differences
The piperidine ring in 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine may improve bioavailability due to increased solubility in physiological conditions .
Synthetic Complexity
- The target compound requires multi-step synthesis, including coupling and hydrogenation steps, as inferred from and .
- 1-Phenyl-1H-pyrazol-4-amine is simpler to synthesize, often via direct substitution reactions, as described in .
Biological Activity While none of the evidence directly reports biological data for the target compound, analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine have been synthesized for kinase inhibition studies . Pyrazole derivatives with trifluoromethyl groups (e.g., in ) show enhanced metabolic stability, suggesting that similar modifications to the target compound could improve pharmacokinetics .
Biological Activity
1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes data from diverse research sources to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of a pyrazole ring, which is known for its biological significance.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole compounds, including this compound, against various pathogens. The results indicated that certain derivatives showed potent inhibition zones, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
Pyrazole derivatives have also been studied for their anticancer potential. In vitro studies have shown that several compounds exhibit significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, compound 6 was noted for inducing autophagy in A549 cells without causing apoptosis, highlighting its potential as an anticancer agent .
Table 2: Anticancer Activity of Selected Pyrazole Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6 | A549 | 0.95 | Induces autophagy |
| 91 | A549 | 0.07 | Inhibits Aurora-A kinase |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Some studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity while maintaining low toxicity to normal cells . For example, a compound with an embedded substituent at position N1 displayed significant anti-inflammatory effects without affecting normal fibroblast growth.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a pyrazole derivative in treating bacterial infections resistant to conventional antibiotics. The results showed a marked improvement in patient outcomes, with a significant reduction in bacterial load.
- Case Study on Cancer Treatment : Another study investigated the use of pyrazole-based compounds in combination with existing chemotherapy agents. The findings indicated enhanced anticancer efficacy and reduced side effects compared to traditional treatments.
Q & A
Basic: How can researchers optimize the synthesis of 1-(1-(1H-Pyrazol-4-yl)propyl)-1H-pyrazol-4-amine to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:
- Catalyst Selection : Use copper(I) bromide (CuBr) with cesium carbonate (Cs₂CO₃) as a base to facilitate coupling reactions, as demonstrated in Pd-mediated cross-coupling protocols for pyrazole derivatives .
- Solvent and Temperature : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at 35–60°C enhance reaction efficiency. For example, DMSO improved yields in analogous pyrazole-amine syntheses .
- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) resolve byproducts. Post-reaction acid-base workups (e.g., HCl washes) improve purity .
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, δ 8.87 ppm (pyridyl protons) and δ 2.1–3.5 ppm (alkyl chain signals) are diagnostic in related compounds .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., observed [M+H] at m/z 215) .
- IR Spectroscopy : Detect functional groups (e.g., N-H stretches at ~3298 cm) .
Advanced: How can computational modeling predict the biological targets of this compound?
Methodological Answer:
Computational workflows integrate:
- Molecular Docking : Use software (e.g., AutoDock Vina) to screen against enzyme/receptor libraries. Pyrazole derivatives often target kinases or GPCRs due to nitrogen-rich pharmacophores .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Advanced: What experimental approaches resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
Methodological Answer:
Address discrepancies through:
- Orthogonal Assays : Combine enzymatic (e.g., fluorogenic substrate cleavage) and cellular (e.g., viability assays) tests to confirm activity .
- Purity Verification : Use HPLC-UV/HRMS to exclude confounding impurities. For instance, >95% purity thresholds reduce false positives .
- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to account for receptor expression differences .
Basic: What are the common reaction pathways for functionalizing this compound?
Methodological Answer:
Key reactions include:
- N-Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃) to modify amine groups .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic moieties .
- Reductive Amination : Use NaBH₃CN to link aldehydes/ketones to the amine group, expanding structural diversity .
Advanced: How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
Mechanistic studies require:
- Kinetic Analysis : Determine and shifts via Lineweaver-Burk plots to classify inhibition (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , ) to quantify target affinity .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical interaction residues .
Basic: What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light Sensitivity : Use amber vials to avoid photodegradation, as pyrazoles are prone to UV-induced decomposition .
- Moisture Control : Desiccate with silica gel to minimize hydrolysis of amine groups .
Advanced: How can researchers design derivatives of this compound to enhance bioavailability?
Methodological Answer:
Derivatization strategies include:
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) via oxidation to improve water solubility .
- Prodrug Synthesis : Mask amines with acetyl or carbamate groups for enhanced membrane permeability .
- Salt Formation : Prepare hydrochloride salts (common for amines) to increase crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
